molecular formula C50H60Cl2N12O12S2 B12803178 Bis(6-chloro)triostin A CAS No. 85502-72-3

Bis(6-chloro)triostin A

Cat. No.: B12803178
CAS No.: 85502-72-3
M. Wt: 1156.1 g/mol
InChI Key: ZFVGYAKBACSCRV-UHFFFAOYSA-N
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Description

Bis(6-chloro)triostin A is a derivative of triostin A, a member of the quinoxaline antibiotics. It is characterized by the addition of chlorine atoms at the 6th position of the quinoxaline rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(6-chloro)triostin A involves the modification of triostin A, which is derived from the bacterium Streptomyces triostinicus. The preparation typically includes the following steps:

    Culturing Streptomyces triostinicus: The bacterium is cultured in a medium supplemented with aromatic carboxylic acids.

    Chemical Modification: The quinoxaline chromophores of triostin A are substituted with chlorine atoms at the 6th position.

Industrial Production Methods

Industrial production of this compound would likely follow similar steps but on a larger scale, with optimization for yield and purity. This includes large-scale fermentation of Streptomyces triostinicus and subsequent chemical modification using industrial halogenation techniques .

Chemical Reactions Analysis

Types of Reactions

Bis(6-chloro)triostin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

Bis(6-chloro)triostin A has several scientific research applications:

Mechanism of Action

Bis(6-chloro)triostin A exerts its effects primarily through DNA bisintercalation. The chlorine-substituted quinoxaline rings intercalate into the minor groove of double-stranded DNA, disrupting DNA replication and transcription. This leads to cytotoxic effects on rapidly dividing cells, making it a potential anticancer agent. The compound also exhibits antimicrobial activity by inhibiting bacterial DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(6-chloro)triostin A is unique due to the presence of chlorine atoms at the 6th position of the quinoxaline rings. This modification enhances its DNA-binding affinity and potentially its biological activity compared to unsubstituted triostin A .

Properties

CAS No.

85502-72-3

Molecular Formula

C50H60Cl2N12O12S2

Molecular Weight

1156.1 g/mol

IUPAC Name

6-chloro-N-[20-[(6-chloroquinoxaline-2-carbonyl)amino]-2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide

InChI

InChI=1S/C50H60Cl2N12O12S2/c1-23(2)39-49(73)75-19-35(59-41(65)33-17-53-31-15-27(51)11-13-29(31)57-33)43(67)55-26(6)46(70)62(8)38-22-78-77-21-37(47(71)63(39)9)61(7)45(69)25(5)56-44(68)36(20-76-50(74)40(24(3)4)64(10)48(38)72)60-42(66)34-18-54-32-16-28(52)12-14-30(32)58-34/h11-18,23-26,35-40H,19-22H2,1-10H3,(H,55,67)(H,56,68)(H,59,65)(H,60,66)

InChI Key

ZFVGYAKBACSCRV-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2CSSCC(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=CN=C4C=C(C=CC4=N3)Cl)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=CN=C6C=C(C=CC6=N5)Cl)C)C)C

Origin of Product

United States

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